molecular formula C13H17NO4 B8703984 t-Butyloxycarbonyl-3-aminomethylbenzoic acid

t-Butyloxycarbonyl-3-aminomethylbenzoic acid

Cat. No. B8703984
M. Wt: 251.28 g/mol
InChI Key: DCZHSJQXYPFFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyloxycarbonyl-3-aminomethylbenzoic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality t-Butyloxycarbonyl-3-aminomethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-Butyloxycarbonyl-3-aminomethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)10-8(7-14)5-4-6-9(10)11(15)16/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

DCZHSJQXYPFFAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=C1C(=O)O)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared according to a modification of standard procedures previously reported in the literature (Itoh, Hagiwara, and Kamiya (1975) Tett. Lett., 4393). 3-Aminomethylbenzoic acid (hydrochloride salt) (3.0 g, 16.0 mmol) was dissolved in 60 ml H2O. To this was added a solution of Boc-ON (4.33 g, 17.6 mmol) in 60 ml acetone followed by triethylamine (5.56 ml, 39.9 mmol). The solution turned yellow and the pH was adjusted to 9 (wet pH paper) by adding an additional 1.0 ml (7.2 mmol) triethylamine. The solution was stirred overnight at room temperature at which time the acetone was removed under reduced pressure and the remaining aqueous layer was washed three times with ether. The aqueous layer was then acidified to pH 2 with 2N HCl and then extracted three times with ethyl acetate. The combined organic layers were washed three times with H2O, dried over anhydrous magnesium sulfate, and evaporated to dryness under reduced pressure. The material was recrystallized from ethyl acetate/ hexane to give two crops of the title compound (2.58 g, 64%) as an off-white solid. mp 123-125° C.;
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
5.56 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
64%

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